(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
CAS No.: 1213389-71-9
Cat. No.: VC2573696
Molecular Formula: C8H6BrF4N
Molecular Weight: 272.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213389-71-9 |
|---|---|
| Molecular Formula | C8H6BrF4N |
| Molecular Weight | 272.04 g/mol |
| IUPAC Name | (1R)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |
| Standard InChI Key | CEQDAOYHEAHURX-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)[C@H](C(F)(F)F)N)F |
| SMILES | C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F |
Introduction
Chemical Structure and Identification
Structural Features
(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine possesses several distinctive structural elements:
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A benzene ring core with two halogen substituents
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A bromine atom at position 5 of the aromatic ring
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A fluorine atom at position 2 of the aromatic ring
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A chiral carbon atom with R absolute configuration
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A trifluoromethyl group connected to the chiral carbon
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A primary amine functional group attached to the chiral carbon
The compound shares structural similarities with (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 1213223-86-9), differing only in the position of the bromine atom on the aromatic ring . The molecular structure combines lipophilic elements (aromatic ring, halogen substituents, and trifluoromethyl group) with the hydrogen-bonding capability of the amine group, creating a molecule with balanced physicochemical properties.
Molecular Identification
Based on structural analysis and comparison with related compounds, the following identification parameters can be established:
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrF₄N |
| Molecular Weight | 272.04 g/mol |
| IUPAC Name | (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine |
| Structural Classification | Halogenated aromatic amine with chiral center |
This molecular composition is consistent with that of the related compound (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine which has identical molecular formula and weight .
Physical and Chemical Properties
Estimated Physicochemical Properties
The physical and chemical properties of (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine can be estimated based on its structure and comparison with related compounds:
Structural Implications for Properties
The presence of the trifluoromethyl group significantly influences the compound's properties. This group increases lipophilicity compared to non-fluorinated analogs while also creating a strong electron-withdrawing effect. The fluorine atom at position 2 of the aromatic ring further modifies the electronic distribution, creating a unique reactivity profile. The bromine substituent increases molecular weight and provides a potential site for synthetic modifications through cross-coupling reactions. The primary amine group imparts basic character and hydrogen-bonding capability, which affects solubility and potential interactions with biological targets.
The chiral center with R configuration establishes a specific three-dimensional arrangement that would be crucial for selective binding to biological targets, potentially leading to distinct biological activities compared to the S enantiomer.
Synthesis Methods
Route via Benzeneboronic Acid Intermediates
One potential synthetic pathway could involve 5-bromo-2-fluorobenzeneboronic acid as a key intermediate:
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Preparation of 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene through lithiation, reaction with a trialkyl borate, and hydrolysis .
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Coupling of the boronic acid with an appropriate trifluoromethyl-containing partner.
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Conversion to the amine with stereocontrol to achieve the R configuration.
Route via Ketone Reduction
Another potential approach could utilize 1-(5-bromo-2-fluorophenyl)ethanone or related ketones:
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Conversion of 1-(5-bromo-2-fluorophenyl)ethanone to 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.
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Asymmetric reduction of the ketone to introduce the chiral center with R configuration.
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Conversion of the resulting alcohol to the corresponding amine via established methods.
Reaction Conditions
As with many halogenated aromatic compounds, synthesis would typically require controlled conditions:
"Unless otherwise noted, all reactions were performed under N₂ with anhydrous conditions. All reagents were used as received from commercial suppliers."
The asymmetric reduction step would likely require specialized chiral catalysts to achieve high enantioselectivity for the R configuration. The presence of multiple halogen substituents would necessitate careful control of reaction conditions to prevent unwanted side reactions.
These estimated properties suggest that derivatives of this compound might have favorable distribution characteristics while requiring optimization to improve half-life and bioavailability.
Structure-Activity Relationships
Comparison with Related Compounds
Examining the relationships between (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine and structurally related compounds provides insights into how specific structural features might influence properties and activities:
Position of Bromine Substituent
The position of the bromine atom (position 5 versus position 4 as in the related compound) likely affects the electronic distribution within the aromatic ring, potentially influencing:
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Binding orientation in protein active sites
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Reactivity in synthetic transformations
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Metabolic stability profile
Trifluoromethyl Group
The trifluoromethyl group serves multiple functions:
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Increases lipophilicity compared to non-fluorinated analogs
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Provides metabolic stability by resisting oxidative metabolism
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Creates a unique electronic environment that can enhance binding to specific protein targets
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Modifies the acid/base properties of the adjacent amine group
Stereochemistry
The R configuration at the chiral center establishes a specific three-dimensional arrangement that would be crucial for:
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Selective binding to biological targets
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Determining the compound's biological activity profile
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Differentiating it from the S enantiomer in terms of pharmacological properties
Analytical Considerations
Spectroscopic Identification
For characterization and quality control purposes, (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine would likely exhibit distinctive spectroscopic properties:
NMR Spectroscopy
The compound would show characteristic patterns in both ¹H and ¹⁹F NMR:
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The ¹H NMR would display signals for the aromatic protons (typically 3 protons with distinct coupling patterns due to the F substituent)
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The methine proton at the chiral center would appear as a characteristic quartet or multiplet due to coupling with the adjacent CF₃ group
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The amine protons would typically appear as a broad signal
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The ¹⁹F NMR would show distinct signals for the aromatic fluorine and the trifluoromethyl group
Mass Spectrometry
Mass spectrometric analysis would show a characteristic isotope pattern due to the presence of bromine (approximately equal abundance of M and M+2 peaks), along with fragmentation patterns typical for the loss of the amine group and cleavage adjacent to the chiral center.
Chiral Analysis
As a chiral compound, (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine would require specialized analytical methods to determine enantiomeric purity:
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Chiral HPLC using appropriate chiral stationary phases
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Chiral GC for analysis of derivatized samples
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Optical rotation measurements to confirm the expected sign for the R enantiomer
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